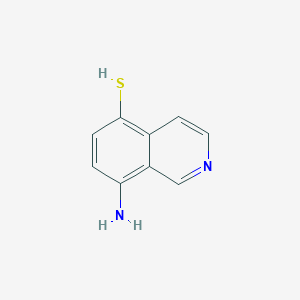

8-Aminoisoquinoline-5-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

8-aminoisoquinoline-5-thiol |

InChI |

InChI=1S/C9H8N2S/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2 |

InChI Key |

JSAQTVZOODVCHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)S |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 8 Aminoisoquinoline 5 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group is the most prominent functional group in terms of reactivity, largely due to the high nucleophilicity of the corresponding thiolate anion and the relative weakness of the S-H bond. thieme-connect.de Thiolates are excellent nucleophiles and readily participate in a variety of reactions, including oxidation, alkylation, and addition to electrophilic species.

Oxidation Reactions and Disulfide Formation

Thiols are susceptible to oxidation, which can lead to the formation of various sulfur-containing species, most commonly disulfides (RSSR). This transformation is a key process in biological systems for protein folding and is widely used in synthetic chemistry. chemrxiv.orgnih.gov The oxidation of 8-aminoisoquinoline-5-thiol would result in the formation of a symmetrical disulfide, bis(8-aminoisoquinolin-5-yl) disulfide.

The formation of disulfide bonds can proceed through several mechanisms:

Two-Electron Oxidation: This is a common pathway involving an initial oxidation of the thiol to a sulfenic acid (RSOH) intermediate, which then rapidly reacts with another thiol molecule to yield the disulfide and water. nih.gov Various oxidizing agents can facilitate this process.

Thiol-Disulfide Exchange: This reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'SSR'). It is a reversible process that is highly dependent on pH, as the concentration of the nucleophilic thiolate anion increases at higher pH levels. researchgate.netmdpi.com

Radical Coupling: One-electron oxidation of a thiol can generate a thiyl radical (RS•). The recombination of two such radicals results in the formation of a disulfide bond. nih.gov

Recent advancements have identified potent and selective oxidants for this transformation. For instance, sulfuryl fluoride (B91410) (SO₂F₂) has been reported as an exceptional oxidant for thiols, enabling rapid and high-yielding disulfide formation under simple conditions with a weak base. chemrxiv.org Iodinolysis in a protic solvent such as methanol (B129727) is another effective method for oxidizing thiols to disulfides. thieme-connect.de

Table 1: Oxidation Reactions of this compound

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Air Oxidation | Base (e.g., Et₃N), O₂ | bis(8-aminoisoquinolin-5-yl) disulfide |

| Chemical Oxidation | I₂, Methanol | bis(8-aminoisoquinolin-5-yl) disulfide |

Thioether Formation via Alkylation Reactions

The nucleophilic character of the thiol group allows it to readily undergo S-alkylation upon reaction with alkyl halides or other alkylating agents, leading to the formation of stable thioethers (RSR'). Thioethers are important derivatives, and this reaction is also commonly used to install protecting groups on thiols. thieme-connect.de

The reaction typically proceeds via an Sₙ2 mechanism, where the thiolate anion displaces a leaving group (e.g., halide) on an alkyl substrate. The reaction is generally efficient and can be carried out under mild basic conditions to ensure the deprotonation of the thiol to the more reactive thiolate.

Table 2: Representative Alkylation Reactions for Thioether Synthesis

| Alkylating Agent | Conditions | Product Class |

|---|---|---|

| Alkyl Halide (R'-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 5-(Alkylthio)-8-aminoisoquinoline |

| Benzyl (B1604629) Bromide | Base (e.g., K₂CO₃), DMF | 5-(Benzylthio)-8-aminoisoquinoline |

Nucleophilic Addition Reactions to Electrophilic Species

The thiol group of this compound can act as a potent nucleophile in conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds and other activated electrophiles (Michael acceptors). This reaction, known as the Michael addition or thio-Michael addition, is a powerful tool for carbon-sulfur bond formation. usm.edu

The reaction is often catalyzed by a base, which deprotonates the thiol to the thiolate. The thiolate then adds to the β-position of the Michael acceptor, generating an enolate intermediate that is subsequently protonated to yield the final adduct. nih.gov This type of reaction is highly efficient and is considered a "click" reaction due to its speed, high yield, and simple reaction conditions. usm.edu Common electrophiles for this reaction include maleimides, acrylates, and activated alkynes. nih.govbham.ac.uk

Table 3: Thio-Michael Addition Reactions

| Electrophilic Species | Catalyst | Product Type |

|---|---|---|

| N-Ethylmaleimide | Base (e.g., Et₃N) or Nucleophile (e.g., Phosphine) | N-Ethyl-2-((8-aminoisoquinolin-5-yl)thio)succinimide |

| Methyl Acrylate | Base (e.g., Et₃N) | Methyl 3-((8-aminoisoquinolin-5-yl)thio)propanoate |

Intermolecular Adduct Formation with Sulfur-Based Nucleophiles

The thiol group can react with other sulfur-containing electrophiles. A prime example of this is the thiol-disulfide exchange reaction, where the thiol of this compound attacks an external disulfide bond (R'-S-S-R'). researchgate.net This reaction proceeds through a nucleophilic substitution mechanism at one of the sulfur atoms of the disulfide, leading to the formation of a new, unsymmetrical disulfide and the release of a different thiol (R'-SH). researchgate.net This process is fundamental in biochemistry for the regulation of protein function and is a versatile tool in synthetic chemistry for creating specific disulfide linkages. mdpi.com

Another relevant reaction is the formation of thiol-quinone adducts. If this compound is reacted with a quinone, the thiol group can add to the quinone ring, forming a covalent adduct. nih.gov This demonstrates the thiol's ability to react with electrophilic systems beyond simple Michael acceptors.

**3.2. Reactivity of the Amino Group (-NH₂) **

The amino group at the 8-position of the isoquinoline (B145761) ring is also a key site for derivatization. It behaves as a typical aromatic amine, capable of acting as a nucleophile in reactions such as acylation, alkylation, and diazotization.

Reactivity of the Amino Group (-NH2)

Acylation and Amide Bond Formation

The amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides, anhydrides, or activated esters) to form stable amide bonds. youtube.com This is one of the most common and reliable reactions in organic synthesis. nih.gov The synthesis of amides from 8-aminoquinoline (B160924) has been demonstrated, providing a direct analogy for the reactivity of this compound. For instance, triterpenoic acids have been successfully coupled to 8-aminoquinoline by first converting the carboxylic acid to its acyl chloride, followed by reaction with the amine in the presence of a base. mdpi.com

This transformation allows for the introduction of a wide array of substituents onto the isoquinoline core, enabling the modulation of the molecule's physicochemical properties.

Table 4: Acylation and Amide Bond Formation Reactions

| Acylating Agent | Coupling Method | Product Class |

|---|---|---|

| Acetyl Chloride | Base (e.g., Pyridine (B92270), Et₃N) | N-(5-Thioisoquinolin-8-yl)acetamide |

| Carboxylic Acid (R'-COOH) | Coupling Reagents (e.g., DCC, EDCI) | N-(5-Thioisoquinolin-8-yl)amide |

Reactions with Isocyanates and Isothiocyanates for Urea (B33335)/Thiourea (B124793) Derivatization

The primary amino group at the C8 position of this compound exhibits characteristic nucleophilic behavior, readily reacting with isocyanates and isothiocyanates. These reactions provide a straightforward route to the synthesis of substituted urea and thiourea derivatives, respectively. The general mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) functional group.

The reaction with an isocyanate proceeds to form a stable urea linkage. This transformation is typically carried out in an inert solvent. The resulting N,N'-disubstituted urea derivatives incorporate the isoquinoline scaffold and a substituent from the isocyanate reagent.

Similarly, the reaction with an isothiocyanate yields a thiourea derivative. This reaction is analogous to urea formation and is also generally performed in a suitable solvent. Thioureas are valuable compounds in medicinal chemistry and coordination chemistry. arabjchem.orgelsevierpure.com The reaction of amines with isothiocyanates is a common method for synthesizing thiourea derivatives. analis.com.myresearchgate.netorganic-chemistry.org

The reactivity of the amino group is influenced by the electronic properties of the isoquinoline ring system. The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields of the desired urea or thiourea product.

Table 1: Examples of Urea and Thiourea Derivatization

| Reagent | Product Type | General Structure |

|---|---|---|

| Phenyl Isocyanate | Urea | |

| Ethyl Isothiocyanate | Thiourea | |

| 4-Chlorophenyl Isocyanate | Urea |

Formation of Schiff Bases and Imines

The 8-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds (-C=N-). nih.gov The formation of the imine typically requires acid catalysis and involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org

The reaction is generally reversible and often requires the removal of water from the reaction medium to drive the equilibrium toward the product side. nih.gov A variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives. The synthesis of Schiff bases from 8-aminoquinoline and various aldehydes has been well-documented, providing a direct parallel for the reactivity of this compound. asianpubs.orgnih.govbepls.com

These imine derivatives are significant in coordination chemistry as they can act as ligands for various metal ions, forming stable metal complexes. bepls.comgoogle.com The specific carbonyl compound used in the synthesis determines the nature of the substituent attached to the imine nitrogen.

Table 2: Synthesis of Schiff Bases from this compound

| Carbonyl Compound | Product Name | General Structure |

|---|---|---|

| Benzaldehyde | N-benzylidene-5-mercaptoisoquinolin-8-amine | |

| Acetone | N-(propan-2-ylidene)-5-mercaptoisoquinolin-8-amine | |

| Salicylaldehyde | 2-(((5-mercaptoisoquinolin-8-yl)imino)methyl)phenol |

Derivatization with N-Hydroxysuccinimidyl Carbamates

N-Hydroxysuccinimidyl (NHS) carbamates are highly reactive reagents used for the derivatization of primary and secondary amines to form stable urea derivatives. nih.govnih.gov The amino group of this compound reacts efficiently with an NHS-carbamate. The reaction involves the nucleophilic attack of the amine on the carbamate (B1207046), leading to the displacement of the N-hydroxysuccinimide leaving group.

This method is particularly useful for creating fluorescently labeled molecules when a fluorophore is attached to the NHS-carbamate, such as in 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). nih.govnih.govmdpi.com The derivatization is typically rapid and can be performed under mild conditions, often in buffered aqueous solutions. nih.gov The resulting urea linkage is highly stable. nih.gov

The primary advantage of using NHS-carbamates is the high specificity for amino groups and the formation of a stable product without harsh reaction conditions. This makes it a valuable tool in analytical chemistry for the quantification of amine-containing compounds. researchgate.net

Table 3: Derivatization with NHS-Carbamates

| NHS-Carbamate Reagent | Resulting Derivative | Application |

|---|---|---|

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | AQC-labeled this compound | Fluorescence Detection, HPLC Analysis |

Chemo- and Regioselectivity in Multi-Functionalized Isoquinoline Systems

The presence of two distinct nucleophilic centers—the primary amine at the C8 position and the thiol group at the C5 position—imparts complex reactivity to this compound. Achieving chemo- and regioselectivity in derivatization reactions is a critical challenge and opportunity. The relative nucleophilicity of the thiol and amino groups can be modulated by reaction conditions, particularly pH.

Generally, thiolate anions (RS⁻), formed under basic conditions, are more potent nucleophiles than neutral amines. thieme-connect.de However, the reaction of isothiocyanates with thiols and amines is highly pH-dependent. At a pH range of 6-8, isothiocyanates tend to react preferentially with thiol groups to form dithiocarbamates. researchgate.net In contrast, under more alkaline conditions (pH 9-11), the reaction favors the amino group to form a thiourea. researchgate.net This differential reactivity allows for the selective derivatization of either functional group by careful control of the reaction pH.

The reaction of isocyanates with thiols is often catalyzed by tertiary amines. researchgate.net The reaction between a thiol and an isocyanate is also known to be reversible. nih.gov This contrasts with the more stable urea bond formed with amines, a factor that can be exploited in synthetic design. Therefore, by judicious selection of reagents, catalysts, and reaction conditions like pH and temperature, one can direct derivatization to either the thiol or the amino group, enabling the synthesis of specific isomers.

Table 4: Conditions for Selective Derivatization

| Target Group | Reagent | Key Condition | Product |

|---|---|---|---|

| Thiol (-SH) | Isothiocyanate | pH 6-8 | Dithiocarbamate |

| Amine (-NH₂) | Isothiocyanate | pH 9-11 | Thiourea |

| Amine (-NH₂) | Acyl Chloride | Thiol group protected | Amide |

Strategies for Thiol Group Protection in Synthetic Pathways

In multi-step syntheses involving this compound, it is often necessary to selectively modify the amino group while leaving the thiol group unreacted. To achieve this, the thiol group must be temporarily "protected" with a chemical moiety that renders it inert to the reaction conditions used for modifying the amine. The choice of a suitable protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal (deprotection) once its purpose is served. thieme-connect.de

Thiols are highly reactive and susceptible to oxidation, making protection a common strategy in organic synthesis. thieme-connect.de A variety of thiol protecting groups are available, with thioethers being among the most common. thieme-connect.de

Common protecting groups for thiols include:

Benzyl (Bn): Introduced using benzyl bromide under basic conditions. It is stable to many reagents but can be removed by reduction, for example, with sodium in liquid ammonia (B1221849).

Trityl (Trt): A bulky group introduced using trityl chloride. It is labile to acid and can be removed under mild acidic conditions.

p-Methoxybenzyl (PMB): Similar to the benzyl group but can be removed under milder oxidative conditions. nih.gov

Acetamidomethyl (Acm): Often used in peptide synthesis, it is stable to both acidic and basic conditions and is typically removed with mercury(II) or silver(I) salts.

Table 5: Common Thiol Protecting Groups and Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| Benzyl | Bn | Benzyl bromide | Na / liquid NH₃ |

| Trityl (Triphenylmethyl) | Trt | Trityl chloride | Mild acid (e.g., TFA), H₂/Pd |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride | Strong acid (e.g., TFA), oxidative cleavage |

Coordination Chemistry and Metal Complexation Studies of 8 Aminoisoquinoline 5 Thiol

8-Aminoisoquinoline-5-thiol as a Ligand Framework

This compound incorporates three distinct donor groups: the heterocyclic isoquinoline (B145761) nitrogen, an exocyclic amino group at the 8-position, and a thiol group at the 5-position. This arrangement presents a versatile platform for the formation of stable metal complexes.

The design of chelating ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to a central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. The stability of such complexes is enhanced by the "chelate effect," a favorable thermodynamic phenomenon. academie-sciences.fr

The ligand this compound is expected to act as a potent chelating agent due to the strategic placement of its donor atoms.

Isoquinoline Nitrogen: The nitrogen atom within the isoquinoline ring is a classic Lewis base, readily available for coordination to a metal center. Its properties are well-documented in a vast number of metal complexes. rsc.orgresearchgate.net

8-Amino Group: The primary amine at the 8-position is positioned to form a stable five-membered chelate ring with the isoquinoline nitrogen, a motif well-established in the coordination chemistry of 8-aminoquinoline (B160924). nih.govunimi.itwikipedia.org This (N,N) donor set is known to form stable complexes with a variety of transition metals.

5-Thiol Group: The thiol (-SH) group, or its deprotonated thiolate (-S⁻) form, is a soft donor atom that shows a strong affinity for soft or borderline metal ions such as Cu(I), Ag(I), Au(I), Pt(II), Pd(II), and Hg(II), according to Hard and Soft Acid-Base (HSAB) theory. The sulfur atom can act as a monodentate ligand or, more commonly, as a bridging ligand between two or more metal centers. xmu.edu.cnnih.gov

The combination of these three groups in one molecule suggests that this compound could exhibit tunable and complex coordination behavior, potentially acting as a bidentate, tridentate, or bridging ligand.

The versatility of this compound allows for several potential coordination modes, which would influence the stereochemistry of the resulting metal complexes. The concept of a ligand binding through fewer than its maximum number of donor atoms is known as hypodentate coordination. academie-sciences.fr

Potential Bidentate Modes:

N,N-Bidentate: Utilizing the isoquinoline nitrogen and the 8-amino nitrogen, forming a stable five-membered ring. This is the classic coordination mode of 8-aminoquinoline. nih.gov

N,S-Bidentate: Coordination through the isoquinoline nitrogen and the 5-thiolate sulfur. This would form a six-membered chelate ring, which is also a stable arrangement.

N,S-Bidentate (alternative): Using the 8-amino nitrogen and the 5-thiolate sulfur. This would result in a less-favored seven-membered chelate ring, which may be strained.

Potential Tridentate Mode:

N,N,S-Tridentate: If the geometry of the metal center allows, the ligand could coordinate through all three donor atoms. This would involve the formation of fused five- and six-membered chelate rings, a highly stabilizing configuration. Such tripodal or planar tridentate coordination is common for ligands with similar donor arrangements. rsc.org

Bridging Modes:

The thiolate group is well-known for its ability to bridge metal centers, leading to the formation of dinuclear or polynuclear complexes. xmu.edu.cnresearchgate.net This could occur in conjunction with N,N-chelation to each metal ion, creating complex supramolecular structures.

The specific coordination mode adopted would depend on several factors, including the nature of the metal ion (size, charge, hardness), the reaction conditions, and the presence of other competing ligands. The rigid isoquinoline backbone would impose significant stereochemical constraints, potentially leading to specific isomers of octahedral or square planar complexes. For example, in an octahedral [M(L)₂] complex with the ligand binding in a bidentate fashion, multiple geometric isomers (cis, trans) and optical isomers (mer, fac) would be possible.

Synthesis and Characterization of Transition Metal Complexes

While no specific synthesis of metal complexes with this compound has been reported in the surveyed literature, methods can be predicted based on established procedures for related ligands.

The synthesis of complexes with first-row transition metals would likely involve the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a suitable solvent like ethanol (B145695), methanol (B129727), or acetonitrile. The reaction may require the presence of a weak base to facilitate the deprotonation of the thiol group.

Copper (Cu): Copper complexes of 8-aminoquinoline derivatives are well-known. nih.gov Given copper's affinity for both nitrogen and sulfur donors, it is highly probable that it would form stable complexes with this compound, potentially in both Cu(I) and Cu(II) oxidation states.

Nickel (Ni), Cobalt (Co), Iron (Fe): These metals are expected to form stable octahedral or square planar complexes, depending on the ligand-to-metal ratio and the specific metal's electronic configuration. Studies on related phenanthroline complexes provide a template for such syntheses. rsc.org

Zinc (Zn): As a d¹⁰ metal ion, zinc typically forms tetrahedral or octahedral complexes. Its complexes with 8-aminoquinoline-based ligands have been studied for their structural and fluorescent properties. nih.govresearchgate.net

Characterization would rely on standard techniques:

Infrared (IR) Spectroscopy: To observe shifts in C=N, N-H, and the disappearance of the S-H stretching vibrations upon coordination.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR would confirm the coordination mode by observing shifts in the aromatic and amino protons.

UV-Vis Spectroscopy: To study the electronic transitions (d-d transitions and charge-transfer bands) which give the complexes their color.

Precious metals are soft acids and are known to form very stable bonds with soft donors like sulfur.

Platinum (Pt): Platinum(II) has a strong tendency to form square planar complexes. It is anticipated to form highly stable N,N- or N,S-bidentate complexes. Monofunctional Pt(II) complexes based on 8-aminoquinoline have been synthesized and characterized. unimi.it The addition of a thiol donor would likely enhance stability.

Ruthenium (Ru) and Rhodium (Rh): These metals typically form octahedral complexes. Half-sandwich Ru(II) and Rh(III) complexes with related 8-hydroxyquinoline (B1678124) ligands have been shown to be highly stable. mdpi.comnih.gov Similar synthetic strategies could be applied, likely resulting in stable, coordinatively saturated complexes. The interaction of ruthenium with thiol-containing ligands has also been explored. researchgate.net

Characterization techniques would be similar to those for first-row metals, with a particular emphasis on multinuclear NMR (e.g., ¹⁹⁵Pt) where applicable.

Solution-Phase Speciation and Stability of Metal Complexes in Various Media

The behavior of metal complexes in solution is critical for understanding their potential applications. This involves studying the different species that exist in equilibrium (speciation) and their thermodynamic stability.

Studies on related 8-hydroxyquinoline-5-sulfonate complexes show that the dominant species in solution can have different geometries depending on the metal ion. researchgate.net For this compound, solution studies would likely be conducted using potentiometric (pH) titrations and UV-Vis or NMR spectroscopy.

Key factors influencing stability and speciation include:

pH: The acidity of the medium would be crucial. At low pH, the amino and isoquinoline groups would be protonated, preventing coordination. As the pH increases, these groups deprotonate, allowing complexation. The thiol group (pKa typically 8-10) would deprotonate at neutral to basic pH to form the more strongly coordinating thiolate.

Solvent: The polarity and coordinating ability of the solvent can affect complex stability.

Chelate Effect: The formation of five- and/or six-membered chelate rings would confer significant thermodynamic stability to the complexes. The Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, would be expected to hold (Mn < Fe < Co < Ni < Cu > Zn).

Redox Stability: The presence of the thiol/thiolate group could influence the redox chemistry of the metal center. For instance, it could stabilize lower oxidation states like Cu(I). The stability of gold complexes in the presence of biological thiols like glutathione (B108866) is a relevant area of study. nih.gov

A hypothetical speciation diagram would show the free ligand dominating at low pH, followed by the formation of various protonated and neutral metal complexes (e.g., [MLH]²⁺, [ML]⁺, [ML₂]) as the pH increases.

Electronic Structure and Bonding in this compound Metal Complexes

A comprehensive understanding of the electronic structure and bonding in metal complexes of this compound would require dedicated spectroscopic and computational studies. In general, for related transition metal complexes, the bonding involves the coordination of the metal ion with the nitrogen atom of the amino group and the sulfur atom of the thiol group, forming a stable chelate ring.

Catalytic Applications of this compound Metal Complexes

The potential catalytic applications of this compound metal complexes remain an unexplored area of research. Generally, transition metal complexes with ligands containing both nitrogen and sulfur donor atoms can exhibit catalytic activity in a variety of organic transformations. These can include oxidation, reduction, and carbon-carbon bond-forming reactions.

The combination of a soft thiol donor and a harder amino donor in the this compound ligand could, in principle, lead to unique catalytic properties. The thiol group can facilitate redox processes, while the aminoquinoline framework can influence the steric and electronic environment around the metal center, thereby tuning its reactivity and selectivity. However, without experimental data, any discussion of specific catalytic applications would be purely speculative.

Further research, including the synthesis of various metal complexes of this compound and their subsequent testing in a range of catalytic reactions, is necessary to determine their potential in this field.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups and skeletal structure. thermofisher.com For 8-Aminoisoquinoline-5-thiol, the spectra are characterized by contributions from the isoquinoline (B145761) ring, the amino group, and the thiol group.

The vibrational spectrum of this compound can be understood by considering the distinct contributions of its constituent parts: the aromatic isoquinoline core, the amino (-NH₂) substituent, and the thiol (-SH) substituent.

Isoquinoline Ring Vibrations : The core isoquinoline structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. libretexts.orgirphouse.com Carbon-carbon stretching vibrations within the aromatic rings produce a series of bands in the 1600–1400 cm⁻¹ range. libretexts.orgvscht.cz Additionally, C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers, typically between 1250-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. libretexts.orgvscht.cz

Amino Group (-NH₂) Vibrations : The primary amine group at the 8-position introduces characteristic N-H stretching and bending modes. Asymmetric and symmetric N-H stretching vibrations typically appear as two distinct bands in the 3500–3300 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1650–1580 cm⁻¹. Aromatic C-N stretching vibrations are generally found in the 1335–1250 cm⁻¹ range. vscht.cz

Thiol Group (-SH) Vibrations : The thiol group at the 5-position is identifiable by its S-H stretching frequency. This is typically a weak absorption band found in the 2600–2550 cm⁻¹ region. mdpi.com The C-S stretching vibration is generally weaker and appears in the 800–600 cm⁻¹ range.

The table below summarizes the predicted characteristic vibrational frequencies for this compound based on the analysis of its functional groups and the isoquinoline scaffold. irphouse.comnih.gov

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | Medium to Weak |

| S-H Stretch | Thiol (-SH) | 2600 - 2550 | Weak |

| C=C and C=N Ring Stretch | Isoquinoline Ring | 1600 - 1400 | Strong to Medium |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1650 - 1580 | Medium to Strong |

| Aromatic C-N Stretch | Amino-Aryl | 1335 - 1250 | Strong |

| C-S Stretch | Thiol-Aryl | 800 - 600 | Weak to Medium |

| Aromatic C-H Out-of-Plane Bend ("oop") | Isoquinoline Ring | 900 - 675 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information on the electronic transitions within a molecule. For aromatic systems like this compound, this involves transitions of π-electrons within the ring system and non-bonding electrons on the nitrogen and sulfur atoms.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the aromatic isoquinoline system. optica.org The presence of the electron-donating amino (-NH₂) and thiol (-SH) groups, which act as auxochromes, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. This is due to the extension of the conjugated system through the lone pairs of electrons on the nitrogen and sulfur atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The molecule is also expected to exhibit n→π* transitions, involving the non-bonding electrons of the ring nitrogen and the exocyclic amino and thiol groups, though these are typically of lower intensity than the π→π* transitions.

Solvatochromic effects , the change in absorption or emission spectra with varying solvent polarity, are anticipated for this compound. wikipedia.org In polar solvents, the excited state, which is generally more polar than the ground state due to intramolecular charge transfer (ICT), is stabilized to a greater extent. nih.gov This stabilization typically leads to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. nih.govresearchgate.net Conversely, the effect on the absorption spectrum can be more complex, but often a similar, though less pronounced, shift is observed. This phenomenon is well-documented in related aminoquinoline compounds. nih.gov

Isoquinoline and its derivatives are known to exhibit fluorescence. nih.gov The introduction of an amino group often enhances the fluorescence quantum yield. Therefore, this compound is expected to be a fluorescent molecule. The emission wavelength would be influenced by the nature of the solvent, as described by solvatochromic effects.

Derivatives and metal complexes of this compound could display modulated luminescent properties. For instance, complexation with metal ions through the nitrogen and sulfur atoms can lead to the formation of chelates with distinct photophysical characteristics. In many cases, metal chelation can enhance fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This property is valuable in the development of fluorescent sensors. The specific luminescent properties would depend on the nature of the metal ion and any other modifications to the molecular structure. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the amino and thiol groups, as well as the protons on the aromatic ring system. The chemical shifts (δ) are influenced by the electron density around the protons. libretexts.org

Aromatic Protons : The isoquinoline ring has five aromatic protons. Their chemical shifts are expected to be in the range of δ 7.0–9.0 ppm. The electron-donating amino group at C8 and the thiol group at C5 will cause shielding (an upfield shift to lower ppm values) of the adjacent protons compared to unsubstituted isoquinoline. chemicalbook.com The exact positions and splitting patterns (multiplicities) will depend on the spin-spin coupling between neighboring protons.

Amino (-NH₂) Protons : The protons of the primary amino group typically appear as a broad singlet in the region of δ 3.0–5.0 ppm. The exact chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

Thiol (-SH) Proton : The thiol proton signal for aromatic thiols is generally observed as a singlet in the region of δ 3.0–4.0 ppm. acs.orgrsc.org Similar to the amino protons, its chemical shift can be influenced by solvent and hydrogen bonding.

The following table provides predicted ¹H NMR spectral data for this compound, based on the known spectra of isoquinoline and related substituted compounds. chemicalbook.comchemicalbook.comspectrabase.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-1 | ~9.0 | Singlet (s) | Expected to be the most downfield aromatic proton due to proximity to the ring nitrogen. |

| H-3 | ~8.4 | Doublet (d) | Coupled to H-4. |

| H-4 | ~7.5 | Doublet (d) | Coupled to H-3. Shift influenced by the peri-effect of the thiol group at C-5. |

| H-6 | ~7.2 | Doublet (d) | Coupled to H-7. Shielded by the ortho-thiol group. |

| H-7 | ~7.0 | Doublet (d) | Coupled to H-6. Shielded by the ortho-amino group. |

| -NH₂ | ~4.5 | Broad Singlet (br s) | Chemical shift is solvent-dependent. |

| -SH | ~3.5 | Singlet (s) | Chemical shift can be solvent-dependent. |

Carbon (13C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.

For this compound, the spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The chemical shifts can be predicted by considering the parent isoquinoline ring and the electronic effects of the amino (-NH2) and thiol (-SH) substituents. Both the amino group at C-8 and the thiol group at C-5 are electron-donating groups, which are expected to cause an upfield shift (to lower ppm values) for the carbon atoms ortho and para to their positions, due to increased electron density.

The analysis of chemical shifts provides crucial information for structural assignment. mdpi.com Quaternary carbons, those without any attached protons (C-4a, C-5, C-8, and C-8a), are typically observed as weaker signals compared to protonated carbons. oregonstate.edu The predicted chemical shifts, based on established substituent effects on aromatic systems, serve as a foundational guide for spectral assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound This table presents theoretical values based on substituent effects on related aromatic and heterocyclic systems. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 142-145 | Influenced by the adjacent nitrogen atom, expected to be downfield. |

| C-3 | 150-153 | Significantly deshielded by the adjacent nitrogen atom. |

| C-4 | 118-122 | Shielded by the para thiol group. |

| C-4a | 128-132 | Quaternary carbon at a ring junction. |

| C-5 | 125-130 | Quaternary carbon bearing the thiol group; its shift is influenced by the direct attachment of sulfur. |

| C-6 | 115-120 | Shielded by the ortho amino group and para thiol group. |

| C-7 | 110-115 | Strongly shielded by the ortho amino group. |

| C-8 | 145-148 | Quaternary carbon bearing the amino group; deshielded by the direct attachment of nitrogen. |

| C-8a | 133-137 | Quaternary carbon at a ring junction, influenced by the adjacent nitrogen and the fused benzene (B151609) ring. |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹C) signals, especially for complex aromatic systems. emerypharma.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal correlations between the protons at C-6 and C-7, and between C-3 and C-4, confirming their connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the signal of each proton with the carbon to which it is directly attached. sdsu.eduprinceton.edu This technique allows for the definitive assignment of protonated carbons by linking the already-assigned proton signals to their corresponding carbon signals.

Table 2: Expected Key HMBC Correlations for Structural Confirmation of this compound

| Proton(s) | Expected Correlation to Carbon(s) | Structural Information Confirmed |

| H-1 | C-3, C-8a | Connectivity around the pyridine (B92270) ring and ring junction. |

| H-4 | C-5, C-4a, C-8a | Position of the thiol group and connectivity of the carbocyclic ring. |

| H-6 | C-5, C-8, C-4a | Positions of the thiol and amino groups. |

| H-7 | C-5, C-8a | Position of the amino group and ring junction. |

| -NH₂ (8) | C-7, C-8, C-8a | Confirmation of the amino group at the C-8 position. |

| -SH (5) | C-4, C-6, C-4a | Confirmation of the thiol group at the C-5 position. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₈N₂S).

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and the nature of its functional groups. For this compound, the stable isoquinoline core is expected to result in a prominent molecular ion peak. libretexts.org The fragmentation pathways would likely be dictated by the cleavage of bonds associated with the amino and thiol substituents.

Common fragmentation behaviors for related isoquinoline alkaloids and thiols suggest several predictable fragmentation patterns. nih.govresearchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 176.04 | [C₉H₈N₂S]⁺˙ (M⁺˙) | Molecular ion |

| 175.03 | [M - H]⁺ | Loss of a hydrogen radical from the thiol group. |

| 143.03 | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 149.07 | [M - HCN]⁺˙ | Loss of neutral hydrogen cyanide from the pyridine ring. |

| 160.05 | [M - NH₂]⁺ | Loss of the amino radical. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity beyond any doubt.

To conduct this analysis, a high-quality single crystal of this compound must first be grown. The resulting crystal structure would not only confirm the planar isoquinoline core but would also detail the orientation of the amino and thiol substituents. Furthermore, the analysis would reveal the packing of molecules within the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds. It is expected that the amino and thiol groups would participate in a network of N-H···N, N-H···S, or S-H···N hydrogen bonds, which would govern the supramolecular architecture. While no structure for the title compound is currently published, crystallographic data for related molecules, such as 5-Aminoisoquinoline (B16527), can provide reference values for the expected geometry of the isoquinoline framework. nih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-S). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, C-C-S). |

| Torsion Angles | Dihedral angles defining the conformation and planarity of the ring system. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Intermolecular Contacts | Distances and angles of non-covalent interactions, such as hydrogen bonds and π-π stacking. |

Theoretical and Computational Investigations of 8 Aminoisoquinoline 5 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules. For compounds related to 8-Aminoisoquinoline-5-thiol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict structural parameters such as bond lengths and bond angles.

These calculations would reveal the precise three-dimensional arrangement of the atoms in this compound. The optimized geometry provides insights into the planarity of the isoquinoline (B145761) ring system and the orientation of the amino (-NH2) and thiol (-SH) functional groups. The electronic structure analysis from DFT also maps the electron density distribution, highlighting regions of high or low electron density, which are crucial for predicting sites of chemical reactivity.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. Conversely, a large energy gap indicates high stability and low reactivity. For related aromatic compounds, the HOMO and LUMO electronic clouds are often centered over the entire molecule. Analysis of these orbitals helps predict how this compound might interact with other reagents.

Several quantum chemical reactivity descriptors can be calculated from HOMO and LUMO energies, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -½ (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = ½ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Quantifies the electrophilic nature of a molecule. |

This interactive table outlines the primary descriptors derived from HOMO-LUMO energies, which are crucial for predicting molecular reactivity.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid structure like this compound, the conformational flexibility is limited. However, a more significant phenomenon to consider is tautomerism.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms, particularly the thiol-thione equilibrium involving the sulfur atom. Computational studies on other isoquinoline derivatives have successfully used DFT to estimate the relative Gibbs free energies of different tautomers, thereby predicting which form is most stable in a given environment. Such an analysis for this compound would be crucial for understanding its structure and reactivity, as different tautomers can exhibit vastly different chemical properties.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. PCM models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For related 5-substituted isoquinolines, PCM analysis has been used to calculate the Gibbs free energy of solvation and induced dipole moments in various solvents. This type of modeling can predict how the stability of different tautomers or conformers of this compound might shift in polar versus nonpolar solvents. Understanding these interactions is vital for predicting solubility and behavior in biological systems or reaction media.

Mechanistic Studies of Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, DFT calculations could be used to model various potential reactions. For instance, the nucleophilic character of the amino group or the thiol group could be investigated by simulating their reaction with an electrophile. The mechanism of oxidation at the thiol group or electrophilic substitution on the aromatic ring could also be explored. These studies would involve locating the transition state structures and calculating the energy barriers for each potential reaction pathway, thereby predicting the most likely reaction products and the conditions required to form them.

Based on the conducted research, there is currently a lack of specific published theoretical and computational investigations focusing solely on the chemical compound “this compound” that would be necessary to fully address the detailed outline provided.

While computational studies, including molecular docking and QM/MM approaches, have been performed on related quinoline (B57606) and isoquinoline derivatives, the specific data and detailed research findings for this compound are not available in the public domain. Constructing the requested article with the required scientifically accurate content, data tables, and in-depth analysis for the specified subsections is therefore not feasible at this time.

Further research and publication in this specific area are needed to provide the necessary information for a comprehensive review of the theoretical and computational properties of this compound.

Applications in Chemical Biology and Advanced Functional Materials

Molecular Probes and Biosensors

The presence of reactive thiol and amine groups on a fluorescent isoquinoline (B145761) core makes 8-Aminoisoquinoline-5-thiol a promising candidate for the development of molecular probes and biosensors. These functional groups can engage in specific chemical reactions, allowing for the detection and quantification of various biological molecules.

The thiol group (-SH) is an excellent nucleophile and is known for its reactivity towards specific electrophilic species. This reactivity is a cornerstone for designing probes to detect biomolecules containing sulfhydryl groups, such as the amino acid cysteine and the tripeptide glutathione (B108866), which are crucial in biological systems. nih.govnih.gov Thiol-reactive probes are designed to undergo a chemical reaction with thiols, leading to a detectable change in their optical properties, such as fluorescence. nih.gov

The thiol group of this compound could theoretically serve as the recognition element in a probe. For instance, it could react with electrophilic moieties on other molecules in processes like Michael addition or disulfide exchange. nih.gov While specific probes based on this exact molecule are not documented in the literature, the principle relies on well-established thiol chemistry. Probes are often designed to be non-fluorescent initially and become highly fluorescent upon reaction with a thiol-containing analyte. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity.

Table 1: Common Thiol-Reactive Chemistries for Probe Development

| Reaction Type | Electrophilic Moiety | Thiol Adduct Formed | Application |

|---|---|---|---|

| Michael Addition | Maleimide, Acrylate | Thioether | Protein labeling, Cysteine detection |

| Nucleophilic Substitution | Iodoacetamide, Bromoalkane | Thioether | Protein modification, Quantifying free thiols |

This table illustrates general principles applicable to thiol-containing compounds.

The primary amino group (-NH2) at the 8-position of the isoquinoline ring provides a different handle for conjugation. Amine-reactive chemistry is widely used to label and detect a vast range of metabolites, particularly those containing carboxylic acids or aldehydes. nih.gov This strategy typically involves forming a stable amide or imine bond between the probe and the target metabolite.

This compound could function as a derivatization agent in metabolomics. For example, it could be used to "tag" carboxylic acid-containing metabolites in a biological sample. The reaction, facilitated by a coupling agent (e.g., a carbodiimide), would form a stable amide bond. The tagged metabolites, now incorporating the isoquinoline fluorophore, could then be detected and quantified with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

Table 2: Potential Amine-Reactive Conjugation Reactions

| Metabolite Functional Group | Reagent/Condition | Covalent Bond Formed |

|---|---|---|

| Carboxylic Acid | EDC/NHS | Amide |

| Aldehyde/Ketone | Reductive Amination | Secondary Amine |

This table shows common strategies for labeling molecules via primary amines.

Redox Chemistry and Antioxidant Roles

The aminothiol (B82208) structure of this compound suggests a potential role in redox chemistry, particularly as an antioxidant capable of scavenging free radicals. This capability is attributed to the electron-donating properties of both the thiol and amino groups, which can neutralize reactive oxygen species (ROS). nih.gov

Compounds containing thiol and amino groups, such as aminophenols and aminothiophenols, are known to act as antioxidants. nih.govresearchgate.net They can neutralize free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govrsc.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The thiol group (-SH) is a particularly effective H-atom donor. The resulting thiyl radical (RS•) is relatively stable, which is a key feature of an effective chain-breaking antioxidant. nih.gov

R-SH + X• → RS• + XH

Single Electron Transfer - Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is often followed by the transfer of a proton. The aromatic amine and the phenothiazin-like scaffold can facilitate this process. nih.gov

The combination of the thiol and amino groups on the isoquinoline ring could allow this compound to effectively scavenge various ROS, such as hydroxyl radicals and superoxide (B77818) anions, protecting biological molecules from oxidative damage. mdpi.com

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing processes within a cell, which is critical for normal physiological function. mdpi.com This balance is maintained by a complex network of endogenous antioxidants, with the thiol-containing peptide glutathione being a central player. nih.govscienceopen.com Thiol compounds play a crucial role by participating in redox signaling and detoxifying reactive species. nih.govmdpi.com

A molecule like this compound could theoretically contribute to cellular redox homeostasis in several ways:

Redox Cycling: The thiol group can undergo reversible oxidation to a disulfide. This ability to cycle between reduced and oxidized states could allow it to participate in redox signaling pathways or help regenerate other antioxidants. nih.gov

The maintenance of a stable intracellular environment is crucial, as disruptions in redox homeostasis are linked to numerous diseases. mdpi.com

Enzyme Inhibition and Modulation (Mechanistic Insights)

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including enzyme inhibition. semanticscholar.orgresearchgate.net Isoquinoline derivatives have been successfully developed as inhibitors for various enzymes, such as kinases and acetylcholinesterase. nih.govresearchoutreach.org

The inhibitory action of these molecules often stems from their ability to bind to the active site or allosteric sites of an enzyme, preventing the natural substrate from binding or locking the enzyme in an inactive conformation. This binding is governed by a combination of factors, including shape complementarity and non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the enzyme's binding pocket.

Given its isoquinoline core, this compound could be investigated as a potential enzyme inhibitor. The amino and thiol groups could serve as key interaction points, forming hydrogen bonds or other interactions with amino acid residues in an enzyme's active site. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the "hinge region" of the ATP-binding pocket, and the amino group on the this compound scaffold could potentially fulfill a similar role. researchoutreach.org The thiol group could also potentially form covalent bonds with cysteine residues in or near the active site, leading to irreversible inhibition.

Table 3: Examples of Enzyme Classes Targeted by Isoquinoline Derivatives

| Enzyme Class | Example(s) | General Mechanism of Inhibition |

|---|---|---|

| Protein Kinases | Rho-kinase, Epidermal Growth Factor Receptor (EGFR) | Competitive inhibition at the ATP-binding site |

| Cholinesterases | Acetylcholinesterase (AChE) | Binding to the active site, blocking substrate access |

| Phosphodiesterases | PDE4, PDE5 | Competitive inhibition at the catalytic site |

This table lists enzyme classes where isoquinoline-based inhibitors have been identified, suggesting potential areas of investigation for this compound.

Interaction with Tyrosinase and Other Metalloproteins

Tyrosinase is a key metalloenzyme containing a binuclear copper center in its active site, responsible for catalyzing melanin (B1238610) synthesis and the browning of fruits and vegetables. researchgate.netnih.gov Its inhibition is a significant goal in the cosmetic, medicinal, and food industries. nih.gov While direct enzymatic studies on this compound are not extensively documented, its structural features strongly suggest a potential for interaction with tyrosinase and other metalloproteins.

The inhibitory action against tyrosinase often involves the chelation of the copper ions in the active site, which disrupts the enzyme's catalytic function. nih.gov Compounds possessing a 3-hydroxy-4-keto moiety, for instance, are frequently competitive inhibitors due to this chelation ability. nih.govmdpi.com Similarly, the 8-aminoisoquinoline (B1282671) core structure is a well-known pharmacophore capable of forming stable complexes with metal ions, including copper. nih.gov Research into 8-aminoquinoline-uracil copper complexes has demonstrated their ability to interact with and modulate metalloproteins, highlighting the inherent metal-binding capability of the 8-aminoquinoline (B160924) scaffold. nih.gov The presence of the thiol (-SH) group in this compound introduces a strong metal-binding site, which could work in concert with the isoquinoline nitrogen to chelate the copper ions within the tyrosinase active site, thereby inhibiting its function.

Inhibition Kinetics and Binding Mechanisms (e.g., Competitive Inhibition)

The binding mechanism of an inhibitor to an enzyme like tyrosinase can be elucidated through kinetic studies. Common mechanisms include competitive, noncompetitive, uncompetitive, and mixed-type inhibition. mdpi.com Competitive inhibitors bind to the free enzyme at the active site, preventing the substrate from binding. nih.gov This is a plausible mechanism for this compound, given its potential to chelate the copper ions that are essential for substrate binding and catalysis. nih.gov

Kinetic analyses of various aromatic acids and flavonoids have confirmed their role as competitive tyrosinase inhibitors. mdpi.comnih.gov The determination of inhibition constants (Ki) and the type of inhibition are crucial for characterizing the efficacy of a potential inhibitor. For many substrate-analogous inhibitors of tyrosinase, the mechanism of action is found to be competitive, where the inhibitor mimics the substrate and binds to the same enzymatic species. nih.gov Given the structural capacity of this compound to act as a copper chelator, it is hypothesized that it would act as a competitive inhibitor of tyrosinase. Detailed kinetic studies would be required to confirm this mechanism and determine its inhibition constants, providing a quantitative measure of its potency.

Luminescent and Optoelectronic Materials

The rigid, planar structure and coordinating atoms of the isoquinoline ring system make it an excellent platform for designing ligands for advanced materials.

Role as Ligands in Light-Emitting Complexes for OLEDs and PLEDs

Metal complexes based on 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and electroluminescent properties. rsc.orgresearchgate.netresearchgate.net The ligand structure plays a critical role in tuning the photophysical characteristics of the resulting metal complexes. researchgate.net

This compound represents a structural analogue of 8-hydroxyquinoline, featuring amino and thiol groups that can also coordinate with metal ions to form stable chelates. The substitution of the hydroxyl group with these functionalities is expected to significantly modify the electronic properties of the ligand. This, in turn, would influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the corresponding metal complexes. Such modifications are crucial for tuning the emission color, quantum efficiency, and charge-transporting properties of the material, making this compound a promising, yet underexplored, ligand for developing novel light-emitting complexes for OLEDs and Polymer Light-Emitting Diodes (PLEDs).

Application in Organic Solar Cells as Charge Transporting Buffer Layers

In organic solar cells (OSCs), interfacial buffer layers are crucial for efficient charge extraction and transport between the active layer and the electrodes, ultimately enhancing device performance and stability. rsc.orgmdpi.com Derivatives of 8-hydroxyquinoline have been investigated for this purpose. Specifically, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been successfully used as anode buffer layers in inverted organic solar cells. rsc.orgresearchgate.net

By analogy, metal complexes of this compound could also function as effective buffer layers. The thiol group is known to form strong bonds with metal surfaces like gold, which is often used as an anode in OSCs. This could lead to improved interfacial contact and more efficient charge collection. The combination of the amino and thiol groups offers a unique way to tune the energy levels and interfacial properties of the buffer layer material.

| Complex | HOMO (eV) | LUMO (eV) | Device Structure | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| Alq3 (reference) | -5.80 | -3.10 | ITO/ZnO/P3HT:PCBM/Buffer/Au | ~2.5% |

| Al(5-amino-derivative)q3 | -5.45 | -3.10 | ITO/ZnO/P3HT:PCBM/Buffer/Au | >3.0% |

Role as Intermediate in Synthesis of Complex Heterocycles

The reactivity of the amino and thiol groups makes this compound a valuable intermediate for constructing more elaborate molecular architectures.

Precursor for Thiazoloisoquinolines and Other Fused Heterocyclic Systems

Thiazoloisoquinolines are a class of fused heterocyclic compounds that have been investigated for various applications. The synthesis of these complex ring systems often relies on strategically functionalized isoquinoline precursors. Research has documented the preparation of 8-amino-5-mercaptoisoquinoline (an alternative name for this compound) as a key intermediate. cdnsciencepub.com

In a reported synthetic pathway, 8-aminoisoquinoline is first thiocyanated to produce 8-amino-5-thiocyanoisoquinoline. cdnsciencepub.com This intermediate is then subjected to hydrolysis, for example, with hydrochloric acid and ethanol (B145695), which converts the thiocyano group (-SCN) into a thiol group (-SH), yielding this compound. cdnsciencepub.com This compound, possessing both an amine and a thiol group positioned on the isoquinoline core, is primed for subsequent cyclization reactions to form a fused thiazole (B1198619) ring, thus serving as a direct precursor to specific isomers within the thiazoloisoquinoline family. cdnsciencepub.com This established synthetic utility underscores its importance as a building block in heterocyclic chemistry.

2 Building Block in Multistep Organic Synthesis of Bioactive Compounds

The strategic incorporation of privileged scaffolds—molecular frameworks with a proven affinity for biological targets—is a cornerstone of modern medicinal chemistry. The isoquinoline core is one such esteemed scaffold, present in a wide array of natural products and synthetic pharmaceuticals. semanticscholar.orgnih.govamerigoscientific.comnih.gov The compound this compound represents a versatile building block for the multistep synthesis of novel bioactive compounds, owing to its unique combination of a biologically significant isoquinoline nucleus and two highly reactive functional groups: a primary aromatic amine and a thiol.

The inherent reactivity of the amino and thiol groups on the this compound scaffold allows for a diverse range of chemical transformations. These functional handles serve as key points for molecular elaboration, enabling the construction of complex derivatives with the potential for a wide spectrum of pharmacological activities. The strategic functionalization of these sites can lead to the development of new chemical entities with tailored biological profiles.

The primary aromatic amine at the 8-position can undergo a variety of well-established synthetic transformations. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening. For instance, acylation reactions can be employed to introduce a range of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity. chemrxiv.org Similarly, sulfonylation can be used to introduce sulfonyl groups, a common feature in many therapeutic agents.

The thiol group at the 5-position is also a versatile functional handle for synthetic manipulation. Thiols are known to participate in a variety of reactions that are valuable in the synthesis of bioactive molecules. nih.gov Alkylation of the thiol group can introduce various alkyl or aryl substituents, while oxidation can lead to the formation of disulfides or sulfonic acids, each with distinct chemical properties. The reactivity of the thiol also allows for its use in Michael additions and as a nucleophile in various coupling reactions. mdpi.com

The dual functionality of this compound allows for sequential or orthogonal derivatization, providing a pathway to complex molecular architectures. This strategic approach can be used to build libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The isoquinoline scaffold itself is associated with a broad range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgnih.gov By using this compound as a starting material, medicinal chemists can leverage the inherent bioactivity of the isoquinoline core while introducing novel functionalities to fine-tune potency, selectivity, and pharmacokinetic properties.

Below is a table summarizing the potential synthetic transformations of this compound for the generation of diverse derivatives.

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| 8-Amino | Acylation | Acid chlorides, Anhydrides | Amide |

| 8-Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 8-Amino | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| 8-Amino | Buchwald-Hartwig Amination | Aryl halides/triflates | Diaryl/Alkylaryl Amine |

| 5-Thiol | Alkylation | Alkyl halides, Tosylates | Thioether |

| 5-Thiol | Michael Addition | α,β-Unsaturated carbonyls | Thioether |

| 5-Thiol | Thiol-Ene Reaction | Alkenes | Thioether |

| 5-Thiol | Oxidation | Oxidizing agents (e.g., H₂O₂) | Disulfide, Sulfonic Acid |

The strategic application of these and other synthetic methods to the this compound scaffold opens up a vast chemical space for the exploration of new bioactive compounds. The resulting derivatives can be screened for a multitude of biological activities, with the potential to identify novel therapeutic agents for a range of diseases.

The following table lists some examples of bioactive compounds containing the isoquinoline scaffold, illustrating the therapeutic potential of this heterocyclic system.

| Compound Name | Class of Compound | Reported Bioactivity |

| Nelfinavir | Isoquinoline Derivative | Antiviral (HIV Protease Inhibitor) semanticscholar.org |

| Apomorphine | Aporphine Alkaloid | Dopamine Agonist (Anti-Parkinson's) semanticscholar.org |

| Quinapril | Tetrahydroisoquinoline Derivative | ACE Inhibitor (Antihypertensive) semanticscholar.org |

| Praziquantel | Isoquinoline Derivative | Anthelmintic semanticscholar.org |

| Solifenacin | Quinuclidine-Isoquinoline Derivative | Antimuscarinic (Overactive Bladder) semanticscholar.org |

| Papaverine (B1678415) | Benzylisoquinoline Alkaloid | Vasodilator semanticscholar.org |

While direct research on the application of this compound as a building block is not extensively documented, its structural features strongly suggest its utility in the multistep synthesis of novel, biologically active molecules. The combination of a privileged isoquinoline core with versatile amino and thiol functional groups makes it a promising starting point for the development of new therapeutic agents.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 8-Aminoisoquinoline-5-thiol

The future synthesis of this compound will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and electron-rich substrates, which may be incompatible with the desired functional groups or require extensive use of protecting groups. uj.edu.plresearchgate.net

Future research is anticipated to pivot towards modern, transition-metal-catalyzed C-H activation and annulation strategies. nih.govacs.org These methods offer high atom economy and regioselectivity, potentially allowing for the direct installation of amino and thiol functionalities onto a pre-formed isoquinoline scaffold or the construction of the ring from appropriately substituted precursors. For instance, rhodium(III) or ruthenium(II)-catalyzed reactions could provide novel pathways. acs.orgbohrium.com

A significant challenge will be the regioselective introduction of the amino group at the C8 position and the thiol at the C5 position. This will necessitate the exploration of directing group strategies and a deep understanding of the electronic properties of the isoquinoline ring. Furthermore, developing sustainable routes will involve the use of eco-friendly solvents, recyclable catalysts, and energy-efficient processes, such as photocatalysis or microwave-assisted synthesis, to minimize environmental impact. rsc.orgrsc.org

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Catalyst/Reagent | Potential Advantages |

|---|---|---|

| C-H Functionalization | Rh(III), Ru(II), Pd(II) | High atom economy, regioselectivity, reduced waste. |

| Photocatalysis | Organic Dyes, Semiconductors | Use of visible light as a clean energy source, mild reaction conditions. rsc.org |

| Microwave-Assisted Synthesis | N/A | Rapid reaction times, improved yields, energy efficiency. nih.gov |

Exploration of Diverse Derivatization Pathways and Their Applications

The presence of two distinct and reactive functional groups—a primary aromatic amine (-NH2) and a thiol (-SH)—makes this compound an ideal platform for chemical derivatization. Future research will undoubtedly explore the selective modification of these groups to create a library of new compounds with tailored properties.

The amino group can undergo a variety of reactions, including acylation, sulfonylation, and alkylation, to produce amides, sulfonamides, and secondary or tertiary amines. These modifications can modulate the compound's electronic properties, solubility, and biological activity.

The thiol group is also highly versatile. It can be alkylated to form thioethers, oxidized to form disulfides or sulfonic acids, or used in thiol-ene "click" reactions. libretexts.org This functionality is particularly valuable for applications in materials science, such as anchoring the molecule to gold surfaces or incorporating it into polymers.

A key research direction will be the development of orthogonal derivatization strategies, allowing for the independent modification of the amino and thiol groups. This would enable the synthesis of complex, multifunctional molecules for specific applications in drug discovery and materials science. libretexts.orgnih.gov

Advanced Applications in Bioinorganic Chemistry and Catalysis

The spatial arrangement of the nitrogen atom in the isoquinoline ring and the exocyclic amino and thiol groups suggests that this compound could function as a versatile chelating ligand for various metal ions. The 8-amino group and the 5-thiol group could potentially form a stable bidentate N,S-coordination sphere.

Future research in bioinorganic chemistry could explore the coordination of this ligand with biologically relevant metal ions like copper, zinc, and iron. These studies would aim to understand the stability, structure, and redox properties of the resulting metal complexes, which could serve as models for metalloenzyme active sites or as potential therapeutic agents that target metallostasis.

In the field of catalysis, metal complexes of this compound could be investigated as novel catalysts. By introducing chirality into the ligand scaffold, for example through derivatization of the amino group with a chiral auxiliary, it would be possible to develop asymmetric catalysts. These could be applied to important organic transformations, such as asymmetric transfer hydrogenation, a field where chiral diamine ligands based on related quinoline (B57606) scaffolds have already shown promise. mdpi.com

Computational Design and Prediction of New Functions and Reactivities

Computational chemistry will be a vital tool in guiding the future exploration of this compound. Before embarking on extensive synthetic work, Density Functional Theory (DFT) and other computational methods can be employed to predict the molecule's fundamental properties.

Future computational studies will likely focus on:

Structural and Electronic Properties: Calculating the optimal geometry, electronic structure (HOMO-LUMO energy gap), and molecular electrostatic potential (MEP) to understand the molecule's intrinsic reactivity and stability. mdpi.comcitedrive.com

Reaction Mechanisms: Modeling potential synthetic and derivatization pathways to predict reaction feasibility and optimize conditions.

Ligand-Metal Interactions: Simulating the coordination of the molecule with different metal ions to predict the structure and stability of the resulting complexes, aiding in the design of new catalysts or bioinorganic compounds.

Pharmacophore Modeling: Using in silico methods like molecular docking to predict the binding affinity of this compound derivatives to biological targets, such as enzymes or receptors, thereby accelerating the drug discovery process. citedrive.com

These predictive models will allow researchers to prioritize synthetic targets and design experiments more efficiently, saving time and resources.

Synergistic Approaches in Bridging Medicinal Chemistry and Materials Science Research

The unique bifunctional nature of this compound offers a compelling opportunity to bridge the fields of medicinal chemistry and materials science. The isoquinoline scaffold is a "privileged structure" found in numerous bioactive natural products and synthetic drugs. nih.govsemanticscholar.org Simultaneously, the thiol group provides a powerful tool for surface chemistry and material functionalization.

Synergistic research could focus on developing novel drug delivery systems. For instance, this compound derivatives with therapeutic properties could be anchored onto gold nanoparticles via the thiol group. This would combine the targeting and delivery capabilities of nanomaterials with the pharmacological activity of the isoquinoline derivative.

Another exciting avenue is the creation of advanced functional materials. Isoquinoline-based materials are known for their potential luminescent and electronic properties. amerigoscientific.comacs.org By incorporating this compound into polymers or onto surfaces, it may be possible to create novel sensors, corrosion inhibitors, or optoelectronic devices where the amino group can be used to further tune the material's properties or link it to other systems. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Copper |

| Zinc |

| Iron |

Q & A

Q. What are the recommended synthetic pathways for 8-aminoisoquinoline-5-thiol, and what key reaction conditions must be optimized?

The synthesis of this compound typically involves functionalization of the isoquinoline core. Key steps include: